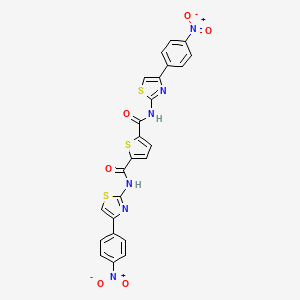
N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide is a complex organic compound featuring a thiophene core substituted with thiazole and nitrophenyl groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of nitrophenyl and thiazole moieties suggests it may exhibit unique electronic properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thiazole Rings: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Nitration of Phenyl Rings: The phenyl rings are nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the para positions.
Coupling Reactions: The thiazole and nitrophenyl intermediates are then coupled to the thiophene-2,5-dicarboxamide core using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Electrophilic aromatic substitution can occur at the phenyl rings, particularly at positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with Pd/C or sodium dithionite (Na2S2O4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Conversion of nitro groups to amino groups, yielding diamino derivatives.
Substitution: Halogenated derivatives with bromine or chlorine substituents.
Applications De Recherche Scientifique
N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its thiazole and nitrophenyl groups, which are known for their biological activities.
Materials Science: Utilized in the development of organic semiconductors and photovoltaic materials due to its conjugated system and electronic properties.
Biological Studies: Investigated for its antimicrobial and anticancer properties, leveraging the bioactivity of thiazole and nitrophenyl moieties.
Industrial Applications: Employed in the synthesis of dyes, pigments, and as intermediates in organic synthesis.
Mécanisme D'action
The mechanism by which N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide exerts its effects involves:
Comparaison Avec Des Composés Similaires
Similar Compounds
N2,N5-bis(4-(4-aminophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide: Similar structure but with amino groups instead of nitro groups, leading to different reactivity and biological activity.
N2,N5-bis(4-(4-methylphenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide: Contains methyl groups, which affect its electronic properties and steric hindrance.
Uniqueness
N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide is unique due to the presence of both nitrophenyl and thiazole groups, which confer distinct electronic and biological properties. The nitro groups enhance its potential for redox reactions, while the thiazole rings contribute to its aromaticity and stability .
Propriétés
IUPAC Name |
2-N,5-N-bis[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N6O6S3/c31-21(27-23-25-17(11-37-23)13-1-5-15(6-2-13)29(33)34)19-9-10-20(39-19)22(32)28-24-26-18(12-38-24)14-3-7-16(8-4-14)30(35)36/h1-12H,(H,25,27,31)(H,26,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVMYJJHPWATOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N6O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N'-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2695362.png)
![1-(2-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine](/img/structure/B2695363.png)
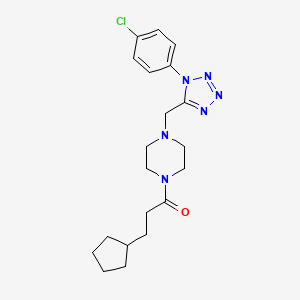
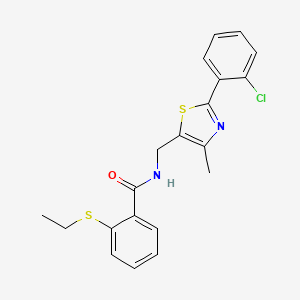
![tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B2695366.png)
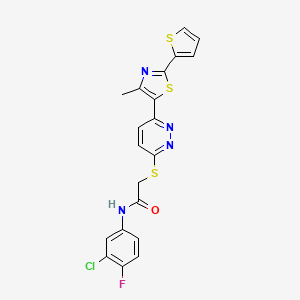
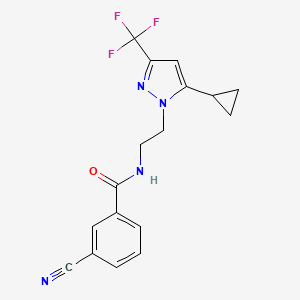
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2695370.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2695371.png)
![2-(2-methoxyphenoxy)-N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B2695372.png)
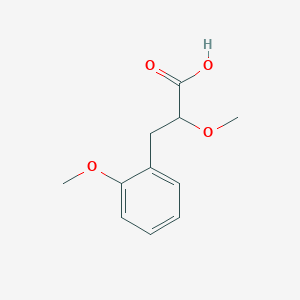

![methyl 4-{[3-hydroxy-3-(thiophen-3-yl)propyl]sulfamoyl}benzoate](/img/structure/B2695377.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzamide](/img/structure/B2695380.png)
